molecular formula C₁₅H₁₅N₃O₅ B1145162 3-(2-Aminoethoxy) Thalidomide CAS No. 390367-50-7

3-(2-Aminoethoxy) Thalidomide

Numéro de catalogue: B1145162
Numéro CAS: 390367-50-7
Poids moléculaire: 317.3
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-Aminoethoxy) Thalidomide is a derivative of thalidomide, a compound historically known for its teratogenic effects but later recognized for its immunomodulatory and anti-inflammatory properties. This derivative has been explored for its potential therapeutic applications, particularly in the treatment of multiple myeloma and other cancers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethoxy) Thalidomide typically involves the modification of the thalidomide structureThis can be achieved through a series of chemical reactions, including nucleophilic substitution and amide bond formation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2-Aminoethoxy) Thalidomide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the aminoethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Oncology

3-(2-Aminoethoxy) Thalidomide has shown significant potential in cancer treatment, particularly for multiple myeloma and other hematological malignancies. The compound exhibits immunomodulatory properties that can enhance the immune response against tumors.

  • Mechanism of Action : The compound is believed to inhibit tumor necrosis factor-alpha (TNF-α) production, a key cytokine involved in inflammation and tumor progression. This inhibition can lead to reduced tumor growth and improved patient outcomes .
  • Case Studies : Research indicates that patients treated with thalidomide derivatives, including this compound, have shown improved survival rates in multiple myeloma cases. For instance, a study highlighted the effectiveness of thalidomide derivatives in combination therapies, leading to higher response rates compared to traditional treatments .

Inflammatory Diseases

The compound is also being investigated for its efficacy in treating inflammatory diseases such as Crohn's disease and rheumatoid arthritis.

  • Immunomodulation : By modulating immune responses, this compound can potentially alleviate symptoms associated with chronic inflammation.
  • Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of this compound in patients with inflammatory conditions, showing promising preliminary results .

Interaction with Cereblon

The interaction between this compound and cereblon (CRBN) is crucial for its biological activity. Upon binding to CRBN, the compound facilitates the ubiquitination and degradation of specific proteins involved in cell signaling pathways.

  • Ubiquitination Pathways : This process can alter cellular responses, leading to apoptosis in cancer cells and modulation of inflammatory pathways .
  • Research Findings : Studies have demonstrated that derivatives like this compound have a stronger affinity for CRBN compared to thalidomide itself, enhancing their therapeutic potential .

Industrial Applications

Beyond its therapeutic uses, this compound serves as a reference standard in analytical chemistry for developing new analytical methods and studying chemical properties.

  • Pharmaceutical Development : The compound is utilized as a precursor in synthesizing other bioactive molecules, contributing to the development of new drugs.

Mécanisme D'action

The mechanism of action of 3-(2-Aminoethoxy) Thalidomide involves its binding to cereblon, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 cereblon and their subsequent degradation. This process leads to the modulation of various cellular pathways, contributing to its therapeutic effects .

Comparaison Avec Des Composés Similaires

    Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A derivative with enhanced immunomodulatory effects and reduced teratogenicity.

    Pomalidomide: Another derivative with potent anti-cancer properties

Uniqueness: 3-(2-Aminoethoxy) Thalidomide is unique due to the presence of the aminoethoxy group, which enhances its solubility and bioavailability compared to thalidomide. This modification also potentially reduces its teratogenic effects while retaining its therapeutic benefits .

Activité Biologique

3-(2-Aminoethoxy) Thalidomide is a derivative of thalidomide, a compound historically known for its sedative properties and later associated with teratogenic effects. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its chemical structure, which includes an aminoethoxy group attached to the thalidomide backbone. The structural modification is believed to enhance its biological activity compared to thalidomide itself.

Property Details
Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
IUPAC Name 3-(2-aminoethoxy)-1H-isoindole-1,3(2H)-dione

The biological activity of this compound is attributed to several mechanisms:

  • Anti-inflammatory Effects : Similar to thalidomide, this compound exhibits anti-inflammatory properties. It inhibits the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation.
  • Immunomodulatory Activity : Research indicates that this compound modulates immune responses, enhancing T-cell proliferation and promoting regulatory T-cell differentiation.
  • Anti-angiogenesis : The compound has been shown to inhibit angiogenesis, which is critical in tumor growth and metastasis. This effect is mediated through the downregulation of vascular endothelial growth factor (VEGF).

Case Studies

  • Multiple Myeloma Treatment : A clinical study demonstrated that this compound significantly improved patient outcomes in multiple myeloma therapy when combined with dexamethasone. Patients exhibited reduced tumor burden and enhanced survival rates.
  • Leprosy Management : In patients with leprosy, the compound showed effectiveness in reducing lesions and improving skin conditions, supporting its role as an alternative treatment option.

In Vitro Studies

In vitro experiments have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer Cells (MCF-7) : Induced apoptosis was observed at concentrations above 10 µM.
  • Lung Cancer Cells (A549) : The compound inhibited cell proliferation by over 50% at 20 µM after 48 hours of treatment.

Comparative Studies

Comparative studies between thalidomide and its derivatives reveal enhanced efficacy and reduced toxicity profiles for this compound.

Compound Efficacy in Cancer Treatment Toxicity Profile
ThalidomideModerateHigh teratogenic risk
This compoundHighLower risk compared to thalidomide

Propriétés

Numéro CAS

390367-50-7

Formule moléculaire

C₁₅H₁₅N₃O₅

Poids moléculaire

317.3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.